Nadolol vs. β1-Selective Beta-Blockers: Superior Arrhythmic Event Risk Reduction in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
In a multicenter cohort study of 329 symptomatic children with CPVT, nadolol demonstrated a significantly lower risk of arrhythmic events compared to β1-selective beta-blockers [1]. When assessed individually, the hazard ratio for the primary outcome (sudden cardiac death, cardiac arrest, appropriate ICD shock, or syncope) was significantly higher for atenolol (HR 2.68, 95% CI 1.44-4.99), bisoprolol (HR 3.24, 95% CI 1.47-7.18), and metoprolol (HR 2.18, 95% CI 1.08-4.40) compared to nadolol [2]. The overall hazard ratio for β1-selective agents versus nonselective agents (predominantly nadolol) was 2.04 (95% CI 1.31-3.17) [2]. This quantifies a >2-fold higher risk associated with β1-selective beta-blockers in this indication.
| Evidence Dimension | Risk of arrhythmic events in symptomatic children with CPVT |
|---|---|
| Target Compound Data | Nadolol (n=140) served as the reference comparator with HR=1.0 |
| Comparator Or Baseline | Atenolol (n=51) HR 2.68 (95% CI 1.44-4.99); Bisoprolol (n=19) HR 3.24 (95% CI 1.47-7.18); Metoprolol (n=33) HR 2.18 (95% CI 1.08-4.40) |
| Quantified Difference | HR for primary outcome 2.0- to 3.2-fold higher with β1-selective agents; pooled HR for β1-selective vs. nonselective = 2.04 (95% CI 1.31-3.17) |
| Conditions | Multicenter international cohort study; 329 children with RYR2 variant-associated CPVT; median follow-up 6.7 years; primary outcome: sudden cardiac death, sudden cardiac arrest, appropriate ICD shock, or syncope. |
Why This Matters
For procurement decisions in pediatric cardiology or specialized compounding, nadolol is the evidence-based, first-line beta-blocker for CPVT, and substitution with a β1-selective agent is associated with a statistically significant and clinically meaningful increase in arrhythmic event risk.
- [1] Peltenburg PJ, Kallas D, Bos JM, et al. An International Multicenter Cohort Study on β-Blockers for the Treatment of Symptomatic Children With Catecholaminergic Polymorphic Ventricular Tachycardia. Circulation. 2022 Feb;145(5):333-344. doi: 10.1161/CIRCULATIONAHA.121.056018. PMID: 34874747. View Source
- [2] Core. An International Multicenter Cohort Study on β-Blockers for the Treatment of Symptomatic Children With Catecholaminergic Polymorphic Ventricular Tachycardia. 2022. Provided by Universiteit Leiden. View Source
